
4-Fluoro-2-methylphenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylphenylacetylene is a chemical compound with the formula C9H7F . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, and one fluorine atom . The exact linear structure formula is not provided in the search results .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Complex Formation
- 4-Fluorophenylacetylenes, including variants like 4-fluoro-2-methylphenylacetylene, demonstrate unique hydrogen bonding capabilities. They form cyclic complexes with water, involving C-H...O and O-H...π hydrogen bonds. Interestingly, the fluorine substitution does not significantly alter the intermolecular structure compared to phenylacetylene, but it does enhance the interaction of water with the acetylenic π electron density. This distinctive behavior sets fluorophenylacetylenes apart from other fluorinated compounds like fluorobenzene and fluorostyrene. Moreover, these compounds can form complexes with more than one water molecule, showing versatility in molecular interactions (Maity & Patwari, 2009).
Synthesis of Key Intermediates
- 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the production of certain materials, can be synthesized from compounds related to this compound. This process is significant in the manufacturing of materials like flurbiprofen. Despite the challenges in synthesis, including the use of costly and hazardous materials, recent advancements offer practical methods for large-scale production, highlighting the industrial relevance of such fluorinated acetylenes (Qiu et al., 2009).
Biomarker Identification
- The metabolic impact of compounds related to this compound, such as 4-fluoroaniline and 2-fluoro-4-methylaniline, has been studied through metabonomic assessments. These studies utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to identify changes in low-molecular-weight metabolites, contributing to the understanding of xenobiotic toxicity. Such research underscores the potential of these compounds in environmental toxicology and the identification of new biomarkers for toxic exposure (Bundy et al., 2002).
Development of Fluorescent Dyes
- Fluorinated acetylenes like this compound are foundational in developing fluorescent dyes such as BODIPY (Boron-dipyrromethene) dyes. These dyes are pivotal in various scientific, medical, and biotechnological applications. They offer high quantum yields, fine-tuned absorption, and emission spectra, along with good photostability and biocompatibility. The postfunctionalization methodologies allow for significant versatility in applications ranging from bioimaging to chemosensing (Boens et al., 2019).
Novel Material Development
- Fluorinated compounds, including those related to this compound, are instrumental in developing high-performance polymers with distinguished thermal properties and solubility. These polymers find applications in engineering plastics and membrane materials, showcasing the potential of fluorinated acetylenes in advanced material science (Xiao et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-ethynyl-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWREICHVGKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

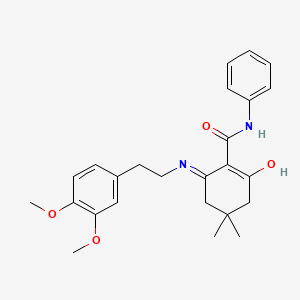
![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
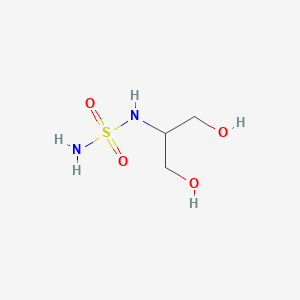
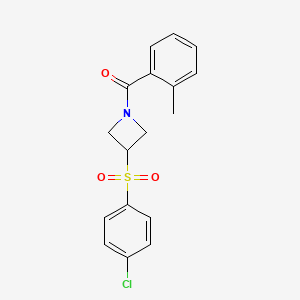
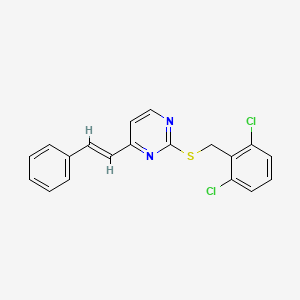
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)


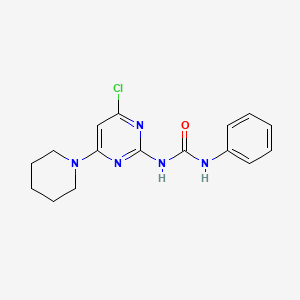
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
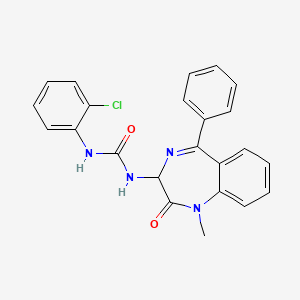
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)